4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Historical Development of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives have been integral to drug discovery since the early 20th century, with their first pharmacological applications emerging in antimicrobial and anti-inflammatory agents. The core structure of benzothiazole—a benzene ring fused to a thiazole ring—provides a planar, electron-rich scaffold amenable to diverse functionalizations. Early breakthroughs included the identification of 2-mercaptobenzothiazole as a vulcanization accelerator, which indirectly spurred interest in its bioactive potential. By the 1980s, riluzole, a benzothiazole-containing glutamate inhibitor, demonstrated neuroprotective effects in amyotrophic lateral sclerosis (ALS), validating the scaffold’s therapeutic relevance. Subsequent studies revealed benzothiazoles’ affinity for adenosine receptors and tyrosine kinases, positioning them as candidates for anticancer and antiviral therapies.
The structural plasticity of benzothiazole allows for targeted modifications at the 2-position, where substitutions like amines, sulfonamides, and fluorinated groups modulate bioactivity. For instance, the introduction of a benzamide group at this position enhances hydrogen-bonding capabilities, improving interactions with enzymatic active sites.
Table 1: Milestones in Benzothiazole Derivative Development
Emergence of Fluorinated Benzothiazole Compounds
The strategic incorporation of fluorine into benzothiazole derivatives has revolutionized their pharmacological profiles. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (0.64 Å) enable subtle electronic perturbations without steric hindrance, enhancing membrane permeability and metabolic stability. Early fluorinated analogs, such as 6-fluoro-7-chlorobenzothiazole, demonstrated 10-fold increases in cytotoxicity against colorectal cancer (HCT-116) compared to non-fluorinated counterparts.
In the target compound, the 4-fluorobenzo[d]thiazol-2-yl group likely stabilizes aromatic π-stacking interactions with hydrophobic enzyme pockets while modulating electron density at the thiazole nitrogen. Studies on fluorinated benzothiazole cyanine dyes (e.g., compound 20 in ) revealed IC~50~ values as low as 0.008 μM against Trypanosoma cruzi, underscoring fluorine’s role in protozoal target engagement.
Evolution of Dimethylamino-Substituted Benzamides
Dimethylamino-substituted benzamides represent a critical innovation in improving solubility and blood-brain barrier (BBB) penetration. The 3-(dimethylamino)propyl chain in the target compound introduces a tertiary amine, which protonates under physiological conditions to form a hydrophilic ammonium species. This amphiphilic character enhances aqueous solubility while retaining lipid membrane affinity—a balance critical for CNS-targeted drugs.
Historically, dimethylamino groups have been employed in antipsychotics (e.g., sulpiride) to enhance dopamine receptor binding. In benzothiazole hybrids, this moiety facilitates interactions with G-protein-coupled receptors (GPCRs) and ion channels. For example, molecular docking studies of similar compounds show that the dimethylamino group forms salt bridges with aspartate residues in ATP-binding pockets.
Research Significance in Contemporary Drug Discovery
The integration of fluorinated benzothiazoles and dimethylamino benzamides addresses two major challenges in drug discovery: target selectivity and pharmacokinetic optimization . Benzothiazole’s planar structure enables intercalation into DNA or stacking with aromatic amino acids, while fluorine fine-tunes electronic properties to avoid off-target interactions. Meanwhile, the dimethylamino propyl group mitigates the poor bioavailability common to heterocyclic compounds by improving solubility and tissue distribution.
Current research leverages computational tools like molecular dynamics simulations to predict the target compound’s binding to kinases (e.g., EGFR) and epigenetic regulators (e.g., HDACs). Preliminary in vitro data on analogous compounds show nanomolar inhibitory activity, suggesting potential applications in oncology and neurodegenerative diseases.
Table 2: Key Pharmacological Parameters of Analogous Benzothiazole Derivatives
| Compound | Target | IC~50~ (nM) | Selectivity Index | Source |
|---|---|---|---|---|
| BTA-001 | PI3Kα | 2.1 | >100 | |
| Fluorinated 14 | HCT-116 | 18 | 35 | |
| Compound 20 | T. cruzi | 8 | 193.7 |
Properties
IUPAC Name |
4-benzyl-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3OS.ClH/c1-29(2)16-7-17-30(26-28-24-22(27)10-6-11-23(24)32-26)25(31)21-14-12-20(13-15-21)18-19-8-4-3-5-9-19;/h3-6,8-15H,7,16-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMPKOUPYIECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties, including enzyme inhibition and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Chemical Structure and Properties
The molecular formula of this compound is C₂₃H₃₃ClF₁N₂O₁S, with a molecular weight of approximately 484.0 g/mol. The compound features several functional groups that contribute to its biological activity, including a fluorobenzo[d]thiazole moiety and a dimethylamino side chain, which are critical for its interaction with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₃₃ClF₁N₂O₁S |
| Molecular Weight | 484.0 g/mol |
| CAS Number | 1215551-82-8 |
Enzyme Inhibition
Recent studies have highlighted the compound's potential as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are important targets in the treatment of Alzheimer's disease.
-
Acetylcholinesterase (AChE) Inhibition :
- Compounds similar to 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide have shown significant AChE inhibitory activity. For instance, related compounds exhibited IC50 values ranging from approximately 20 nM to over 100 nM, indicating strong potential for therapeutic use against cognitive decline associated with Alzheimer's disease .
- Monoamine Oxidase B (MAO-B) Inhibition :
Case Studies
In a comparative study involving various benzothiazole derivatives, several compounds demonstrated promising results in inhibiting AChE and MAO-B enzymes. For example:
- Compound 4f : Exhibited an IC50 value of 23.4 ± 1.1 nM against AChE and 40.3 ± 1.7 nM against MAO-B, making it one of the most effective derivatives tested in that series .
Mechanistic Insights
The mechanism by which these compounds exert their biological effects involves binding to the active sites of AChE and MAO-B, thereby inhibiting their enzymatic activities. Computational studies suggest that the interactions between these compounds and the enzymes are facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Pharmacological Studies
The pharmacological profile of this compound suggests that it may also exhibit anti-inflammatory and anticancer properties, although more research is needed to fully elucidate these effects.
- Anti-inflammatory Activity : Some benzothiazole derivatives have been shown to modulate inflammatory pathways, which could be relevant for conditions such as rheumatoid arthritis .
- Anticancer Potential : Initial studies indicate that related compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Summary of Biological Activities
| Biological Activity | Target Enzyme/Pathway | IC50 Values (nM) |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 23.4 ± 1.1 |
| MAO-B Inhibition | Monoamine oxidase B | 40.3 ± 1.7 |
| Anti-inflammatory Activity | Various inflammatory markers | TBD |
| Anticancer Activity | Cancer cell lines | TBD |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride may possess anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression. A study highlighted the synthesis of novel benzamide derivatives that showed promising results as RET kinase inhibitors, demonstrating moderate to high potency in cellular assays .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research on benzothiazole derivatives has shown effectiveness against various bacterial strains. For example, compounds derived from benzothiazole have been reported to exhibit significant antibacterial activity, which could be explored further for the hydrochloride derivative .
Neuropharmacological Effects
Given its dimethylamino group, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and may act as modulators in neurological disorders. The exploration of such compounds could lead to advancements in treatments for conditions like depression or anxiety .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes common methods used in its synthesis:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzoyl chloride + amine | Base-catalyzed reaction | Variable |
| 2 | Fluorobenzo[d]thiazole derivative | Nucleophilic substitution | High |
| 3 | Hydrochloric acid | Salt formation | Quantitative |
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are typically employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several case studies have documented the pharmacological effects of compounds related to this compound:
- Anticancer Studies : A study evaluated a series of benzamide derivatives for their ability to inhibit cell proliferation in various cancer cell lines, revealing that specific substitutions could enhance potency .
- Antimicrobial Testing : In vitro tests demonstrated that certain benzothiazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that similar compounds could be effective antimicrobial agents .
- Neuropharmacological Effects : Research on related compounds indicated potential anxiolytic effects, warranting further investigation into their mechanisms of action and therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with heterocyclic derivatives reported in the evidence:
- N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8): Key Differences: Replaces the 4-fluoro group on the benzothiazole ring with a methoxy substituent and incorporates a benzo[d]thiazole-2-carboxamide core instead of a benzamide.
- Triazole-Thiones (Compounds [7–9] in ) :
- Key Differences : Feature a 1,2,4-triazole-thione core with sulfonylphenyl and difluorophenyl substituents.
- Impact : The triazole-thione system introduces a sulfur-containing heterocycle, which may confer distinct redox properties and biological activity compared to the benzothiazole-based target compound .
Functional Group Variations
- 4-Fluorobenzo[d]thiazol-2-yl vs.
- Dimethylaminopropyl Side Chain: Role: Present in both the target compound and ’s analogue, this chain contributes to basicity and solubility as a protonated tertiary amine in physiological conditions .
Physicochemical Properties
Spectroscopic Data
IR Spectroscopy :
NMR :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Signatures
| Compound Type | IR C=O (cm⁻¹) | IR C=S (cm⁻¹) | ¹H-NMR NH Signal (ppm) |
|---|---|---|---|
| Target Compound | ~1660–1680 | Absent | Absent (tertiary amine) |
| Triazole-Thiones | Absent | 1247–1255 | 10–12 |
| Compound | ~1680–1700* | Absent | Absent |
*Inferred for carboxamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
